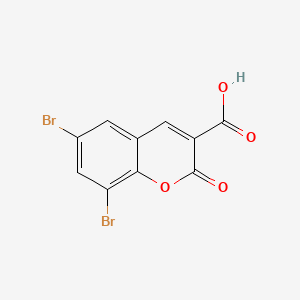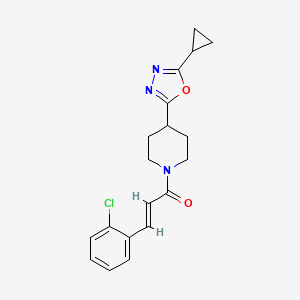
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
The synthesis and evaluation of novel compounds derived from similar structures have demonstrated significant anti-inflammatory and analgesic activities. These compounds were tested for their ability to inhibit cyclooxygenase (COX-1/COX-2), showing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, which are comparable with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
A study focusing on the synthesis of thiazolopyrimidines and related compounds highlighted their potential in creating new heterocyclic compounds that might have varied biological activities. These compounds are synthesized through reactions involving ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, showcasing a method to develop diverse therapeutic agents (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
The in vitro cytotoxic activity of some newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives was studied, revealing potential applications in cancer therapy. These compounds showed activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential use in developing new anticancer agents (Hassan, Hafez, & Osman, 2014).
Novel Chemical Synthesis
Research on the synthesis of dihydropyrimidine derivatives has revealed their potential in antidiabetic screening. A series of N-substituted compounds demonstrated in vitro antidiabetic activity through α-amylase inhibition assays, suggesting their application in managing diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Another study focused on the design and synthesis of organogels based on amphiphilic perylenetetracarboxylic diimides, showing the importance of amphiphilic properties in controlling gelating abilities. This research might contribute to the development of novel organogels for various applications, including drug delivery systems (Wu, Xue, Shi, Chen, & Li, 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 4-ethylbenzaldehyde with 3-methoxybenzaldehyde to form 3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with urea in the presence of acetic anhydride to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "3-methoxybenzaldehyde", "urea", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-ethylbenzaldehyde with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form 3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one.", "Step 2: Reaction of 3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one with urea in the presence of acetic anhydride to form N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide." ] } | |
CAS RN |
863612-56-0 |
Product Name |
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
Molecular Formula |
C20H19N3O4 |
Molecular Weight |
365.389 |
IUPAC Name |
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-3-13-7-9-14(10-8-13)22-18(24)17-12-21-20(26)23(19(17)25)15-5-4-6-16(11-15)27-2/h4-12H,3H2,1-2H3,(H,21,26)(H,22,24) |
InChI Key |
SVTWUNLLNADXJD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2683546.png)
![5-[(3-chlorophenyl)amino]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2683547.png)
![N-(4-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2683548.png)



![Ethyl 3-[(5-formylpyrazolo[1,5-a]pyridine-3-carbonyl)amino]-2-methylbutanoate](/img/structure/B2683555.png)
![N-[4-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2683556.png)


![9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2683561.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2683562.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2683564.png)